molecular formula C18H13FN2OS B2381722 N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide CAS No. 865248-98-2

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide

Cat. No.: B2381722
CAS No.: 865248-98-2
M. Wt: 324.37
InChI Key: CAXNUASRICMQPR-ZZEZOPTASA-N
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Description

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide is a useful research compound. Its molecular formula is C18H13FN2OS and its molecular weight is 324.37. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide and its derivatives have been studied for their antimicrobial properties. A study by Desai, Rajpara, and Joshi (2013) on fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial analogs against various bacterial and fungal strains, highlighting the potential of these compounds in antimicrobial applications (Desai, Rajpara, & Joshi, 2013).

Antitumor Properties

The compound's potential in cancer treatment has been explored, with studies indicating its efficacy in inhibiting tumor cell growth. Hutchinson et al. (2001) synthesized fluorinated 2-(4-aminophenyl)benzothiazoles, which were potently cytotoxic in vitro against various human breast cancer cell lines, suggesting a role for these compounds in cancer therapy (Hutchinson et al., 2001).

PET Imaging Applications

The compound has also been researched for its use in positron emission tomography (PET) imaging. Fujinaga et al. (2012) developed novel PET ligands based on this compound for imaging metabotropic glutamate receptor type 1 (mGluR1) in the rodent brain, indicating its potential utility in neurological research (Fujinaga et al., 2012).

Use in Neurological Research

In neurological research, compounds derived from this compound have been identified as potent mGluR1 antagonists, which could be crucial in studying various neurological disorders. Satoh et al. (2009) identified a specific compound as a potent mGluR1 antagonist with potential for elucidating mGluR1 functions in human (Satoh et al., 2009).

Synthesis and Characterization

The synthesis and characterization of these compounds have been a focus of research, aiming to improve their efficacy and potential applications. Suzuki et al. (2008) conducted a study on N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes, contributing to the understanding of the chemical properties and synthesis processes of these compounds (Suzuki et al., 2008).

Synthesis and Anticancer Activity

Further research by Refaat (2010) involved the synthesis of novel 2-substituted benzimidazole derivatives, exploring their anticancer activity, thus adding to the body of knowledge on the therapeutic potential of these compounds (Refaat, 2010).

Properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c1-3-11-21-16-14(19)9-6-10-15(16)23-18(21)20-17(22)13-8-5-4-7-12(13)2/h1,4-10H,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXNUASRICMQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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